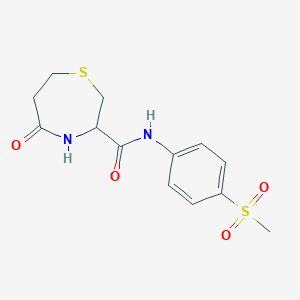

N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Again, while specific reactions involving “N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide” are not available, related compounds have been studied. For example, 2-(4-methylsulfonylphenyl) indole derivatives have been evaluated for their antimicrobial, COX inhibitory, and anti-inflammatory activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, 4-(Methanesulfonyl)phenylboronic acid has a molecular weight of 200.02 and is a solid at room temperature .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study by Raval, Naik, and Desai (2012) highlighted a microwave-assisted synthesis method for 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. This environmentally friendly procedure resulted in compounds with significant antibacterial and antifungal activities, demonstrating the potential of such derivatives in antimicrobial applications (Raval, Naik, & Desai, 2012).

Enantiomeric Separation

Zhou, Trubig, Dovletoglou, and Locke (1997) described the capillary zone electrophoresis (CZE) separation of MK-0677 enantiomers, showcasing the utility of such compounds in analytical chemistry for assessing purity and composition of pharmaceutical agents (Zhou, Trubig, Dovletoglou, & Locke, 1997).

Synthesis and Antimicrobial Evaluation

Babu, Pitchumani, and Ramesh (2013) synthesized a series of biologically active derivatives showing significant activities against bacterial and fungal strains. Their work contributes to the development of new antimicrobial agents, highlighting the therapeutic potential of structurally similar compounds to N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide (Babu, Pitchumani, & Ramesh, 2013).

Novel Synthesis Approaches and Biological Activities

Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) explored the synthesis of heterocyclic compounds incorporating sulfamoyl moieties, targeting antimicrobial applications. This study showcases the diversity of chemical modifications possible with sulfonamide-based compounds and their potential for developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Chemosensor Applications

Meng, Li, Ma, Wang, Hu, and Cao (2018) developed a fluorescence chemosensor based on a structurally related compound, demonstrating its high selectivity and sensitivity for detecting Cu2+ and H2PO4− ions. This application highlights the versatility of such compounds in the development of sensitive diagnostic and analytical tools (Meng et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing their activity .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can often play a role in the effectiveness of similar compounds .

Safety and Hazards

The safety and hazards would also depend on the specific structure of the compound. As an example, 4-(Methanesulfonyl)phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

The future directions for research would depend on the specific properties and potential applications of “N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide”. For related compounds, research directions include exploring their antibacterial and anti-inflammatory activities, as well as their potential use in various fields .

Propiedades

IUPAC Name |

N-(4-methylsulfonylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S2/c1-21(18,19)10-4-2-9(3-5-10)14-13(17)11-8-20-7-6-12(16)15-11/h2-5,11H,6-8H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSKPVNSCHPWHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2584153.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2584164.png)

![N-(2,6-dimethylphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2584165.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride](/img/structure/B2584166.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2584169.png)